

BDP FL NHS Ester: Application Notes and Protocols for Flow Cytometry

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Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester is a bright, green-fluorescent dye belonging to the borondipyrromethene (BODIPY) family.^[1] It serves as an excellent alternative to traditional fluorescein-based dyes like FITC, offering superior photostability, high fluorescence quantum yield, and a pH-insensitive fluorescence signal.^{[2][3]} The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds, making it an ideal tool for fluorescently labeling antibodies and other probes for various biological applications, including flow cytometry.^{[3][4]} These characteristics make **BDP FL NHS Ester** a robust and reliable choice for identifying and quantifying cell populations, as well as analyzing cellular functions with high sensitivity and resolution.^[5]

Physicochemical and Spectral Properties

BDP FL NHS Ester is a specialized fluorescent dye designed for optimal performance in the 488 nm channel.^[5] Its chemical formula is C₁₈H₁₈BF₂N₃O₄, with a molecular weight of approximately 389.16 g/mol.^{[5][6]} The dye is soluble in organic solvents such as DMSO and DMF.^{[7][8]}

Table 1: Quantitative Data for **BDP FL NHS Ester**

Property	Value	Notes
Excitation Maximum (λ_{ex})	~502-505 nm	Ideal for excitation with a 488 nm laser.[2]
Emission Maximum (λ_{em})	~509-514 nm	Emits in the green spectrum, detectable with a standard FITC filter.[2][8]
Molar Extinction Coefficient (ϵ)	>80,000 $\text{cm}^{-1}\text{M}^{-1}$	High coefficient indicates strong light absorption.[2]
Fluorescence Quantum Yield (Φ)	~0.9-1.0	Approaches 1.0, even in aqueous solutions, indicating high brightness.[2]
Fluorescence Lifetime (τ)	~5 nanoseconds or longer	Useful for advanced applications like fluorescence polarization assays.[2][7]
Molecular Weight	389.16 g/mol	[6][7]

Applications in Flow Cytometry

The exceptional brightness and photostability of BDP FL make it a superior choice for flow cytometry applications.[9] It can be used for:

- **Immunophenotyping:** BDP FL-conjugated antibodies allow for the precise identification and enumeration of specific cell subsets within a heterogeneous population.[5]
- **Cell Proliferation Assays:** Covalent labeling of intracellular proteins with **BDP FL NHS Ester** allows for the tracking of cell division by dye dilution.[10] As cells divide, the fluorescence intensity is halved in daughter cells.
- **Apoptosis Studies:** When conjugated to specific markers like Annexin V, BDP FL can be used to detect apoptotic cells.
- **Intracellular Protein Staining:** Following cell fixation and permeabilization, BDP FL-labeled antibodies can be used to detect intracellular targets.

Experimental Protocols

Protocol 1: Labeling Antibodies with BDP FL NHS Ester

This protocol describes the covalent conjugation of **BDP FL NHS Ester** to a primary antibody.

Materials:

- **BDP FL NHS Ester**
- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Size-exclusion chromatography column (e.g., PD-10 desalting column)
- Reaction tubes

Procedure:

- **Prepare Antibody Solution:** Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.^[2]
- **Prepare **BDP FL NHS Ester** Stock Solution:** Immediately before use, dissolve the **BDP FL NHS Ester** in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.^[2]
- **Labeling Reaction:** Add a 5- to 10-fold molar excess of the **BDP FL NHS Ester** stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to prevent denaturation of the protein.^[2]
- **Incubation:** Incubate the reaction for 1-2 hours at room temperature, protected from light.^[2]
- **Purification:** Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.^[2]

Protocol 2: Staining Cells for Flow Cytometry with a BDP FL-Conjugated Antibody

This protocol provides a general procedure for staining a cell suspension with a directly conjugated antibody.

Materials:

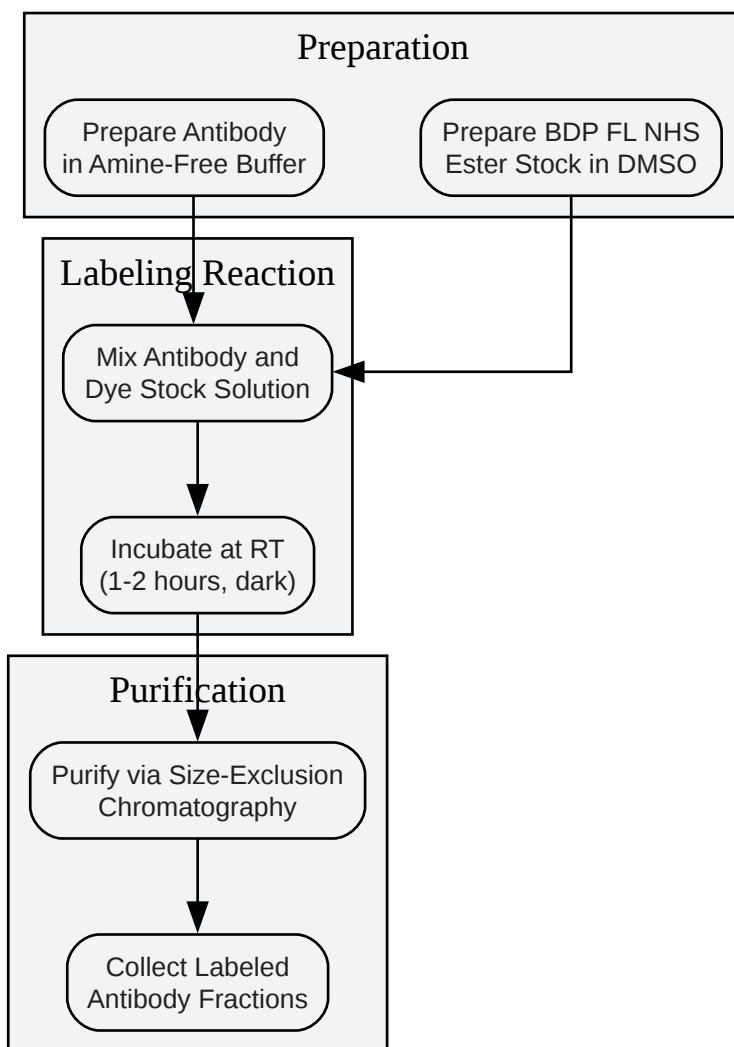
- Cell suspension (1×10^6 cells/mL)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
- BDP FL-conjugated antibody
- FACS tubes

Procedure:

- Cell Preparation: Prepare a single-cell suspension in cold Flow Cytometry Staining Buffer at a concentration of 1×10^6 cells/mL.[2]
- Staining: Add the optimal predetermined amount of the BDP FL-conjugated antibody to the cell suspension.
- Incubation: Incubate for 30-60 minutes at 4°C, protected from light.[2]
- Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[2]
- Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).[4]
- Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser and appropriate emission filters.[2]

Visualizing Experimental Workflows and Pathways

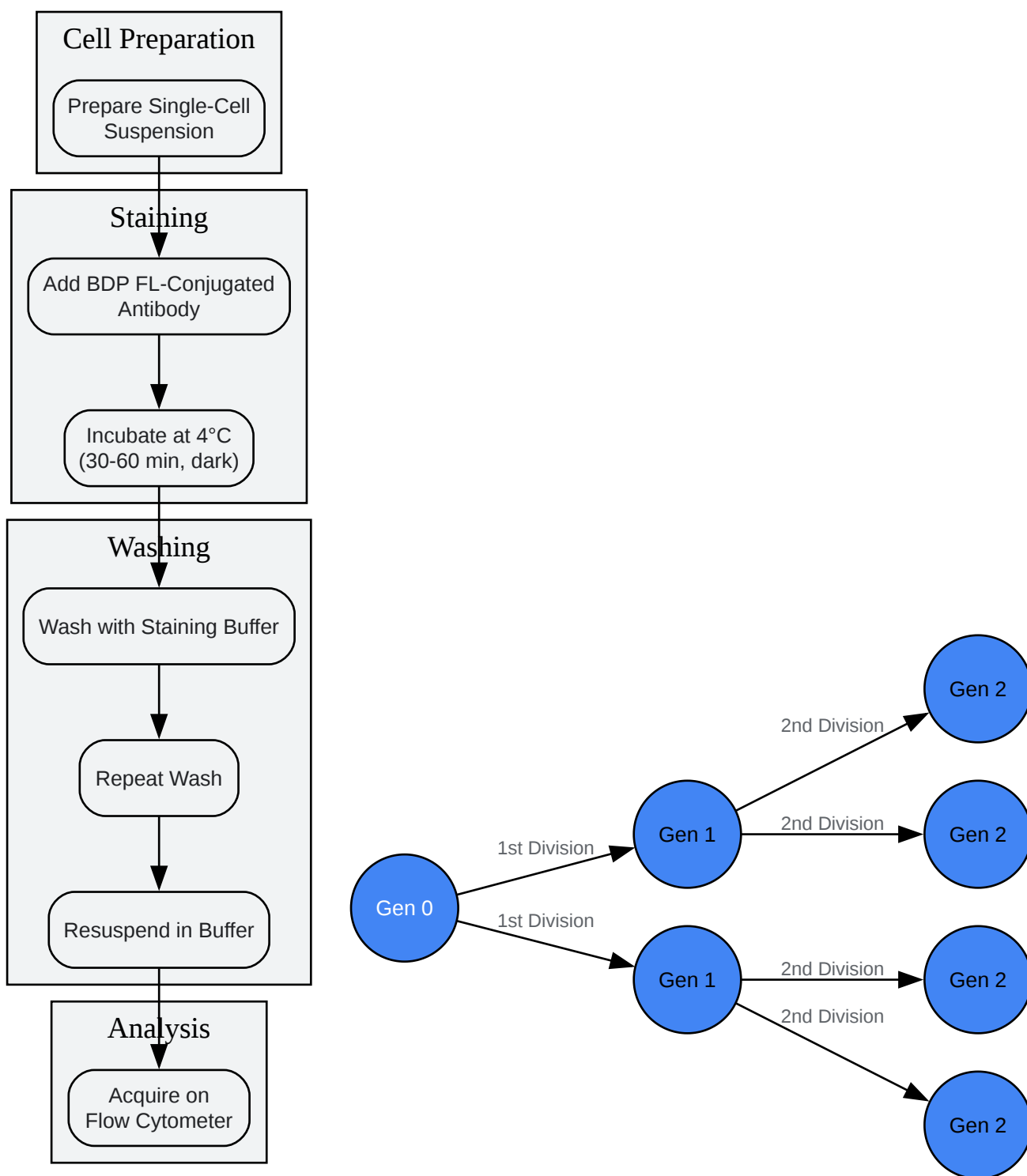
Antibody Labeling Workflow



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Caption: Workflow for labeling an antibody with **BDP FL NHS Ester**.

Flow Cytometry Staining Workflow



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